N-(Pyridin-2-yl)benzo[d]oxazol-2-amine
Description
Contextualization of Benzoxazole (B165842) Derivatives in Contemporary Chemical Research
Benzoxazole derivatives are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif is a cornerstone in contemporary chemical research, primarily due to its versatile applications in medicinal chemistry, agrochemicals, and materials science. bldpharm.comnih.govmdpi.comnih.gov The stability of the benzoxazole scaffold and the ease with which it can be modified make it an attractive framework for the development of novel molecules with diverse biological activities. bldpharm.com
In the realm of medicinal chemistry, benzoxazole derivatives have been extensively investigated and are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic activities. mdpi.comnih.govresearchgate.net Their ability to act as structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows them to interact with biological macromolecules, forming the basis for many therapeutic applications. researchgate.net Furthermore, some benzoxazole derivatives have been successfully developed into commercial products, such as the non-steroidal anti-inflammatory drug benoxaprofen, although it was later withdrawn due to side effects. nih.gov The ongoing exploration of this scaffold continues to yield compounds with potential applications against a range of diseases, including neurodegenerative disorders. nih.gov
Beyond medicine, benzoxazole derivatives are significant in the agrochemical industry, where they have been incorporated into fungicides and herbicides. bldpharm.com Their structural features also lend themselves to applications in materials science, where they are investigated for properties such as fluorescence. nih.gov
Significance of N-Substituted Benzoxazol-2-amines in Academic Inquiry
Within the broad family of benzoxazoles, N-substituted benzoxazol-2-amines represent a particularly significant subclass in academic and industrial research. These compounds are recognized as important scaffolds in the synthesis of a wide variety of therapeutic agents. researchgate.net The introduction of a substituted amino group at the 2-position of the benzoxazole ring system offers a key point for molecular modification, allowing for the fine-tuning of physicochemical and biological properties.
The synthesis of N-substituted benzoxazol-2-amines is an active area of research, with various methods being developed to improve efficiency and yield. researchgate.net One notable synthetic strategy is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction that provides a pathway to N-substituted aminobenzoxazoles. mdpi.com Researchers have also developed metal-free conditions for the synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives, highlighting a move towards more environmentally benign chemical processes. nih.gov
The biological potential of this subclass is vast. For example, N-methylbenzo[d]oxazol-2-amine has been identified as a promising anthelmintic agent, demonstrating potency comparable to existing drugs but with lower cytotoxicity. nih.gov Other derivatives have been explored for their antimicrobial properties, with studies investigating their efficacy against various bacterial and fungal strains. medchemexpress.comrsc.org The versatility of the N-substituted benzoxazol-2-amine core continues to make it a focal point for the discovery of new bioactive compounds.
Overview of Key Research Trajectories for N-(Pyridin-2-yl)benzo[d]oxazol-2-amine
Direct research specifically focused on this compound (CAS Number: 6458-60-2) is limited in the public domain. However, the compound is commercially available, indicating its use as a building block or intermediate in the synthesis of more complex molecules. bldpharm.com The research trajectories for this specific compound can be inferred from studies on closely related structures that combine the benzoxazole and pyridine (B92270) moieties.
Research into analogous compounds suggests that a primary area of investigation is in medicinal chemistry. For instance, derivatives where the pyridin-2-amine and benzo[d]oxazol-2-yl fragments are part of a larger molecular structure have been identified as potent inhibitors of G-protein-coupled receptor kinases (GRKs), which are therapeutic targets for cardiovascular diseases. nih.gov This suggests a potential line of inquiry for this compound in the development of kinase inhibitors.
Furthermore, the introduction of a pyridine ring to a heterocyclic system is a common strategy in the development of fluorescent probes and materials with specific photophysical properties. beilstein-journals.org Therefore, another plausible research trajectory for this compound could be in the field of materials science, exploring its potential as a luminogen.
While detailed experimental data on the synthesis and biological activity of this compound are not extensively published, its structural components are well-represented in a variety of bioactive compounds.
Compound Information
| Compound Name | Structure |
| This compound | |
| Benoxaprofen | |
| N-methylbenzo[d]oxazol-2-amine |
Chemical Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 6458-60-2 | C12H9N3O | 211.22 g/mol |
| Benoxaprofen | 51234-28-7 | C16H12ClNO3 | 301.7 g/mol |
| N-methylbenzo[d]oxazol-2-amine | 19776-98-8 | C8H8N2O | 148.16 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-yl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-6-10-9(5-1)14-12(16-10)15-11-7-3-4-8-13-11/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWEBLZMFGRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367953 | |
| Record name | N-(Pyridin-2-yl)benzo[d]oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6458-60-2 | |
| Record name | N-(Pyridin-2-yl)benzo[d]oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of N Pyridin 2 Yl Benzo D Oxazol 2 Amine
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar, thermally labile molecules like the title compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or other adducts.
For a compound with the chemical formula C₁₂H₉N₃O, the expected exact mass is approximately 211.0746 g/mol . Therefore, in a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ for N-(Pyridin-2-yl)benzo[d]oxazol-2-amine would be expected at an m/z value very close to 212.0824.
While the direct ESI-MS data for the title compound is not available, studies on closely related benzoxazole (B165842) and benzothiazole (B30560) derivatives provide insight into the expected results. For instance, the ESI-MS analysis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide showed a calculated m/z for the [M+H]⁺ ion of 377.1124, with an experimental value found at 377.1128, demonstrating the high accuracy of this technique. Similarly, various substituted benzo[d]oxazol-2-yl derivatives have been characterized, showing clear molecular ion peaks corresponding to their respective structures.
Table 1: Representative ESI-MS Data for Related Benzoxazole and Benzothiazole Derivatives
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |
| 2-((2-(Benzo[d]oxazol-2-yl)-2,5-bis(4-fluorophenyl)-2H-imidazol-4-yl)amino)phenol | C₃₄H₂₁F₂N₅O₂ | Not Reported | Not Reported | |
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | C₂₂H₁₇FN₂OS | 377.1124 | 377.1128 | |
| 3-(4-Methylpyridin-2-yl)-N-(3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine | C₁₄H₁₁F₃N₆S | Not Reported | Not Reported |
This table presents data for compounds structurally related to this compound to illustrate typical ESI-MS results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated systems present in the molecule.
The structure of this compound features a conjugated system extending across the pyridinyl and benzoxazolyl moieties. This conjugation is expected to give rise to strong absorption bands in the UV region, likely corresponding to π→π* and n→π* transitions. The exact positions of these bands are influenced by the extent of conjugation and the presence of heteroatoms.
Studies on analogous compounds provide a basis for predicting the UV-Vis spectral properties. For example, a series of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamides exhibited strong and broad absorption bands with λmax values ranging from 271 nm to 307 nm. The position of the nitro substituent was found to progressively red-shift the absorption bands. Another related compound, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, displayed absorption peaks at 255 nm and 307 nm in methanol. These findings suggest that this compound would likely exhibit characteristic absorption maxima in the 250-320 nm range.
Table 2: Representative UV-Vis Absorption Data for Related Benzothiazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Acetonitrile | 271 | Not Reported | |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Acetonitrile | 303 | Not Reported | |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Acetonitrile | 307 | Not Reported | |
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Methanol | 255, 307 | 28,300, 14,400 |
This table presents data for compounds structurally related to this compound to illustrate typical UV-Vis absorption maxima.
Elemental Analysis for Stoichiometry Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values serves as a crucial verification of the compound's purity and stoichiometry.
For this compound, with the molecular formula C₁₂H₉N₃O, the theoretical elemental composition can be calculated as follows:
Carbon (C): (12 * 12.011) / 211.22 * 100% ≈ 68.24%
Hydrogen (H): (9 * 1.008) / 211.22 * 100% ≈ 4.30%
Nitrogen (N): (3 * 14.007) / 211.22 * 100% ≈ 19.89%
Published data for analogous heterocyclic compounds consistently show a very close correlation between the calculated and experimentally found values, typically within a ±0.4% margin, which is the standard for confirming the identity of a newly synthesized compound.
Table 3: Representative Elemental Analysis Data for Related Heterocyclic Compounds
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
| 2-((2-(Benzo[d]oxazol-2-yl)-2,5-bis(4-fluorophenyl)-2H-imidazol-4-yl)amino)phenol | C₃₄H₂₁F₂N₅O₂ | Calculated | 70.22 | 3.64 | 12.04 | |
| Found | 70.15 | 3.68 | 12.00 | |||
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | C₁₅H₁₀N₆O₂S | Calculated | 53.25 | 2.98 | 24.84 | Not in source |
| Found | 53.33 | 2.90 | 24.81 | Not in source | ||
| N-(benzo[d]thiazol-2-yl)propanamide derivative | C₁₃H₁₅N₃S | Calculated | 59.18 | 6.62 | 18.41 | |
| Found | 59.33 | 6.56 | 18.11 |
This table presents data for compounds structurally related to this compound to illustrate the typical format and precision of elemental analysis results.
Crystallographic Investigations of N Pyridin 2 Yl Benzo D Oxazol 2 Amine and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to several derivatives of N-(Pyridin-2-yl)benzo[d]oxazol-2-amine, providing a foundational understanding of their structural characteristics.
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its properties. In derivatives of this compound, a significant conformational feature is the relative orientation of the pyridinyl and benzoxazole (B165842) (or related heterocyclic) ring systems. This is typically described by the dihedral angle between the planes of these rings.
For instance, in the closely related compound N-(Pyridin-2-ylmethyl)pyridin-2-amine, where a methylene (B1212753) linker separates the two pyridine (B92270) rings, the asymmetric unit of the crystal contains two independent molecules. These molecules exhibit similar geometries but differ in the torsion angles of the inter-ring chain. The dihedral angles between the pyridyl ring planes are 84.0(2)° and 83.2(2)° for the two molecules, respectively, indicating a significantly non-coplanar arrangement. nih.govresearchgate.net Similarly, for N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, the angles between the mean planes of the pyridyl and the o-diaminophenyl rings are 61.80(10)° and 62.33(10)° for the two independent molecules in the asymmetric unit. nih.gov In the case of 2-(1H-benzo[d]imidazol-2-yl)aniline, a benzimidazole (B57391) analogue, the benzimidazole and aniline (B41778) planes are not coplanar, with a dihedral angle of 18.24(8)°. nih.gov
The bond lengths and angles within the molecules are generally within expected ranges for the corresponding bond types. Detailed geometrical parameters for representative derivatives are often tabulated in crystallographic reports.
Table 1: Selected Geometrical Parameters for Derivatives of this compound
| Compound | Dihedral Angle Between Rings (°) | Reference |
|---|---|---|
| N-(Pyridin-2-ylmethyl)pyridin-2-amine (Molecule A) | 84.0(2) | nih.govresearchgate.net |
| N-(Pyridin-2-ylmethyl)pyridin-2-amine (Molecule B) | 83.2(2) | nih.govresearchgate.net |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine (Molecule I) | 61.80(10) | nih.gov |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine (Molecule II) | 62.33(10) | nih.gov |
| 2-(1H-benzo[d]imidazol-2-yl)aniline | 18.24(8) | nih.gov |
| 4-(Pyridin-2-yl)thiazol-2-ylamine (Molecule 1) | 22.23(4) | researchgate.net |
| 4-(Pyridin-2-yl)thiazol-2-ylamine (Molecule 2) | 14.02(4) | researchgate.net |
This table is interactive. You can sort and filter the data.
The way molecules interact with each other in the crystal lattice is fundamental to the stability of the crystal structure. For this compound derivatives, hydrogen bonding and π-π stacking are the predominant intermolecular forces.
Hydrogen bonds, particularly those involving the amine N-H group and nitrogen atoms of the pyridine or benzoxazole rings, are a recurring motif. In N-(Pyridin-2-ylmethyl)pyridin-2-amine, the amine groups participate in intermolecular N-H···N interactions, leading to the formation of dimers. nih.govresearchgate.net Similarly, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine exhibits strong dual N-H···N hydrogen bonding, which results in a self-complementary dimer with a classic ring motif. nih.gov In the crystal structure of 4-(Pyridin-2-yl)thiazol-2-ylamine, all amine N-H groups and heterocyclic nitrogen atoms are involved in intermolecular hydrogen bonding, forming doubly hydrogen-bonded dimers. researchgate.net
π-π stacking interactions between the aromatic rings of adjacent molecules are also a common feature. These interactions, where the electron-rich π systems of the rings overlap, contribute significantly to the stabilization of the crystal packing. The presence of π–π stacking interactions has been confirmed in related systems through the analysis of shape index and curvedness of Hirshfeld surfaces. mdpi.com In some structures, offset parallel face-to-face π–π stacking interactions are observed with specific centroid-centroid distances between the rings. researchgate.net
Table 2: Hydrogen Bonding Parameters in a Related Compound
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|---|
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | N4—H4⋯N2 | 0.90(3) | 2.11(3) | 3.001(3) | 173(2) | nih.gov |
This table is interactive and showcases typical hydrogen bond geometries.
For example, in 4-(Pyridin-2-yl)thiazol-2-ylamine, the hydrogen-bonded dimers are further connected through hydrogen bonds to the pyridine nitrogen atoms of neighboring dimers, creating a more complex structure. researchgate.net The study of these packing arrangements is crucial for understanding the material properties of the compound.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.
In a benzimidazole derivative, Hirshfeld surface analysis revealed that H···H, C···H, N···H, and Br···H contacts were the most dominant. mdpi.com For another related system, H···H, H···O/O···H, H···C/C···H, and H···N/N···H contacts were found to be the most significant contributors to the crystal packing. dnu.dp.ua Bright red spots on the dnorm surface are indicative of strong hydrogen bonds, such as N-H···O interactions. nih.gov This quantitative approach allows for a detailed comparison of the packing forces in different crystalline forms or between different derivatives.
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Contact Type | Contribution (%) (Compound A) | Contribution (%) (Compound B) | References |
|---|---|---|---|
| H···H | 39.6 | 51.2 | mdpi.comresearchgate.net |
| C···H/H···C | 22.0 | 12.3 | mdpi.comresearchgate.net |
| N···H/H···N | 12.8 | 11.5 | mdpi.comdnu.dp.ua |
| Br···H/H···Br | 13.2 | N/A | mdpi.com |
| Cl···H/H···Cl | N/A | 13.9 | researchgate.net |
Compound A is a brominated triazolopyridazinoindole, and Compound B is a cadmium thiolato complex. This data is illustrative of the types of contacts analyzed.
Conformational Landscape Studies via Crystallography
Crystallography can provide snapshots of the different stable conformations a molecule can adopt in the solid state. Sometimes, a single crystal structure can contain multiple, crystallographically independent molecules in the asymmetric unit, each with a slightly different conformation. nih.govresearchgate.net This provides direct evidence of the molecule's conformational flexibility.
For instance, the presence of two independent molecules of N-(Pyridin-2-ylmethyl)pyridin-2-amine with different torsion angles in the crystal lattice highlights the low energy barrier to rotation around the C-N bond. nih.govresearchgate.net In solution, these molecules would likely exist as a dynamic equilibrium of various conformers. The conformations observed in the crystal are those that allow for the most efficient packing and the strongest intermolecular interactions. By comparing the conformations of a series of related derivatives, it is possible to build a more complete picture of the molecule's conformational landscape and how it is influenced by subtle changes in chemical structure. nih.gov
Computational Chemistry and in Silico Modeling of N Pyridin 2 Yl Benzo D Oxazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and other key characteristics of a compound.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comresearchgate.net By optimizing the molecular geometry, DFT calculations can determine the most stable conformation of N-(Pyridin-2-yl)benzo[d]oxazol-2-amine. These calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
DFT is also employed to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net
Table 1: Key Global Reactivity Descriptors Derived from DFT (Note: The values below are conceptual examples of parameters obtained through DFT analysis and are not specific experimental data for this compound.)
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ²/2η | Measures the propensity to accept electrons. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify the regions that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other chemical species.
In an MEP map of this compound, the red-colored regions indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. These are typically found around electronegative atoms like the nitrogen atoms of the pyridine (B92270) and amine groups and the oxygen atom of the benzoxazole (B165842) ring. Conversely, blue-colored regions denote areas of positive potential (electron-poor), which are susceptible to nucleophilic attack, often located around hydrogen atoms. researchgate.net Green regions represent neutral potential. This visual analysis of charge distribution is fundamental for understanding non-covalent interactions, such as hydrogen bonding, which are critical in ligand-receptor binding. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.
In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then placed into the protein's binding site, and a scoring function is used to estimate the binding energy (often reported in kcal/mol). A more negative score generally indicates a stronger binding affinity.
Docking analyses of related N-arylbenzo[d]oxazol-2-amines have shown that these molecules can act as inhibitors for enzymes like α-glucosidase. nih.gov The simulations reveal key interactions, such as hydrogen bonds between the amine or pyridine nitrogen atoms and amino acid residues (e.g., Asp, Glu) in the active site, as well as hydrophobic interactions involving the benzoxazole ring system. nih.govnih.gov
Table 2: Example of Molecular Docking Results for a Benzoxazole Derivative (Note: This data is from a study on a related formazan (B1609692) derivative docked against the 4URO receptor and serves as an illustrative example. nih.gov)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Derivative 4c | -8.0 | ASP 203, GLU 256, TYR 311 | Hydrogen Bonding, Pi-Alkyl |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation and observe any conformational changes in the ligand or protein upon binding.
Starting with the best-docked pose from a docking study, an MD simulation calculates the atomic motions of the system over a period typically ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov Such simulations have been used to validate the stability of related benzoxazole derivatives in complex with their target receptors. nih.gov
Binding Energy Analysis (e.g., MM/PBSA, MM/GBSA)
To obtain a more accurate estimation of binding affinity than docking scores alone, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govnih.gov These methods calculate the binding free energy of a ligand-protein complex by combining molecular mechanics energies with continuum solvation models. nih.gov
The binding free energy is calculated as the difference between the energy of the complex and the energies of the free protein and ligand. This calculation includes contributions from van der Waals forces, electrostatic interactions, and the energy required to desolvate the ligand and protein binding site. nih.gov These analyses provide a more detailed breakdown of the energetic contributions to binding. For example, studies on related benzoxazole derivatives have used MM/PBSA to quantify the binding free energy, confirming strong and stable interactions. nih.gov
Table 3: Example of MM/PBSA Binding Energy Components (Note: This data is from a study on a related formazan derivative and serves as an illustrative example. nih.gov)
| Energy Component | Value (kJ/mol) |
| Van der Waals Energy | -85.245 |
| Electrostatic Energy | -10.752 |
| Polar Solvation Energy | 42.162 |
| SASA Energy (Nonpolar) | -4.996 |
| Binding Free Energy (ΔG) | -58.831 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org A 3D-QSAR model, for instance, uses molecular fields (steric and electrostatic) to correlate the 3D structure of molecules with their activity. mdpi.com
To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. The model is "trained" on a subset of these compounds and then validated using a "test set". semanticscholar.org A statistically robust QSAR model (indicated by high correlation coefficients like r² and q²) can predict the activity of new, untested derivatives. mdpi.com This allows for the rational design of more potent analogs by suggesting modifications to the molecular structure—for example, adding bulky groups or electron-withdrawing groups at specific positions to enhance activity. nih.gov
2D-QSAR Approaches for Physicochemical Property Correlation
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) analysis is a computational method used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov This approach attempts to correlate descriptors, which are numerical representations of molecular properties, with activities using statistical methods like multiple linear regression. nih.gov QSAR methodologies can expedite the development of new molecules by saving resources and reducing the time and costs associated with drug discovery. researchgate.net
The descriptors used in 2D-QSAR studies are typically categorized into electronic, steric, and hydrophobic parameters. Common descriptors include molar refractivity (MR), molar volume, parachor, logP (partition coefficient), surface tension, and various electronic properties. nih.govresearchgate.net For a series of benzofuran-based vasodilators, which share structural similarities with the benzoxazole core, a 2D-QSAR study revealed that the maximum electron-electron repulsion for a C-O bond was a key descriptor influencing their activity. nih.gov In other studies on heterocyclic compounds, lipophilicity and molar refractivity were found to be significant properties correlating with biological activity. mdpi.com
The goal of a 2D-QSAR model is to produce a statistically robust equation that can predict the activity of novel compounds based solely on their calculated descriptors. The quality of these models is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (q²), which indicate the model's predictive power. researchgate.net
| Descriptor Type | Example Descriptors | Physicochemical Significance |
|---|---|---|
| Steric/Topological | Molecular Weight (MW), Molar Volume (MV), Molar Refractivity (MR), Parachor (Pr) | Relates to the size, shape, and bulk of the molecule, which can influence its fit within a receptor binding pocket. researchgate.net |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, Electron-Electron Repulsion | Describes the electronic distribution and reactivity of the molecule, affecting electrostatic and hydrogen bonding interactions. researchgate.netnih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target protein. nih.govmdpi.com |
| Derived Properties | Density (d), Refractive Index (n), Surface Tension (γ) | These macroscopic properties can be derived from the basic molecular structure and contribute to the overall interaction profile. researchgate.net |
3D-QSAR Studies for this compound Analogues
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide a more detailed analysis of ligand-receptor interactions by incorporating the three-dimensional structural information of molecules. semanticscholar.org The most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These techniques evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of aligned molecules and correlate these fields to their biological activities. nih.govnih.gov
In a study on benzo[d]oxazol-2(3H)-one derivatives, structurally related to this compound, a 3D-QSAR model was developed to design selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov The model highlighted the importance of electrostatic, van der Waals, and hydrophobic potentials for selective inhibition. nih.gov The results of 3D-QSAR are often visualized as contour maps, which show regions in 3D space where specific properties are predicted to enhance or diminish biological activity. nih.govmdpi.com For example, a green contour in a steric map typically indicates that bulky substituents are favored in that region, while a red contour in an electrostatic map might suggest that electronegative groups are detrimental to activity.
The statistical robustness of 3D-QSAR models is evaluated by parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the predictive R² (r²_pred) for an external test set of compounds. nih.govmdpi.com A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com
| Compound Class | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Prediction) | Reference |
|---|---|---|---|---|---|
| Benzimidazole (B57391)/Benzothiophene Derivatives | CoMFA | Not Specified | Not Specified | 0.919 | nih.gov |
| Benzimidazole/Benzothiophene Derivatives | CoMSIA | Not Specified | Not Specified | 0.908 | nih.gov |
| DMDP Derivatives | CoMFA | 0.548 | 0.909 | 0.935 | nih.gov |
| DMDP Derivatives | CoMSIA | Not Specified | Not Specified | 0.842 | nih.gov |
| Pyridin-2-one Derivatives | CoMFA | 0.765 | 0.980 | Not Specified | semanticscholar.org |
| Pyridin-2-one Derivatives | CoMSIA | 0.770 | 0.997 | Not Specified | semanticscholar.org |
In Silico Pharmacokinetic Predictions and Pharmacophore Development
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. cmjpublishers.commdpi.com Computational tools like SwissADME and pkCSM are frequently used to estimate these properties for novel compounds. cmjpublishers.comresearchgate.net
For benzimidazole and pyridine-containing compounds, which are structurally related to this compound, in silico studies have been conducted to predict their drug-likeness and ADME profiles. researchgate.netnih.govresearchgate.net Key parameters evaluated include intestinal absorption, solubility, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govresearchgate.net Compliance with Lipinski's Rule of Five is often assessed as a primary filter for oral bioavailability; studies on related benzimidazole derivatives showed good adherence to these rules, suggesting favorable absorption and permeability. researchgate.netresearchgate.net
Pharmacophore modeling is another vital computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net For a series of pyridine-3-carbonitriles, 3D-pharmacophore models were developed to support their observed vasorelaxant activities. researchgate.net Such models are instrumental in virtual screening campaigns to identify novel scaffolds and in guiding the optimization of lead compounds.
| ADME Property | Predicted Outcome/Value | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Compliant | Predicts good oral bioavailability and permeability. | researchgate.netresearchgate.net |
| Aqueous Solubility | Moderately to Poorly Soluble | Affects absorption and formulation; low solubility can be a challenge. | mdpi.commdpi.com |
| Gastrointestinal (GI) Absorption | High | Indicates efficient absorption from the gut into the bloodstream. | mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Predicted as non-permeant | Suggests the compound is less likely to cause central nervous system (CNS) side effects. | mdpi.com |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicted as non-inhibitor | Indicates a lower risk of drug-drug interactions. | cmjpublishers.com |
| P-glycoprotein (P-gp) Substrate | Predicted as a substrate | May be subject to efflux from cells, potentially reducing efficacy. | cmjpublishers.com |
Structure Activity Relationship Sar Studies of N Pyridin 2 Yl Benzo D Oxazol 2 Amine Derivatives
Impact of Substituent Modifications on the Benzoxazole (B165842) Core
The benzoxazole core is a key structural element in a variety of biologically active compounds. Modifications to this bicyclic system in N-(Pyridin-2-yl)benzo[d]oxazol-2-amine derivatives can significantly modulate their pharmacological profiles.
Detailed research findings indicate that the nature and position of substituents on the phenyl ring of the benzoxazole moiety play a pivotal role in determining the biological activity. For instance, in a series of related 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, which are potent inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and -5, substitutions on the benzoxazole ring were found to be critical for activity. nih.gov
A study on aminopyridines substituted with benzoxazole as c-Met kinase inhibitors revealed that small, neutral substituents at the 5-position of the benzoxazole ring are well-tolerated. nih.gov For example, derivatives with a 5-fluoro or 5-methyl group on the benzoxazole ring demonstrated potent inhibitory activity against c-Met kinase. The introduction of a hydroxyl group at the 6- or 7-position of the benzoxazole ring has also been explored to enhance interactions with the target protein. researchgate.net
The table below summarizes the impact of various substituents on the benzoxazole core on the activity of related compounds.
| Compound | Benzoxazole Substituent | Biological Target | Activity |
| Analog 1 | 5-Fluoro | c-Met Kinase | Potent |
| Analog 2 | 5-Methyl | c-Met Kinase | Potent |
| Analog 3 | 6-Hydroxy | c-Met Kinase | Moderate |
| Analog 4 | 7-Hydroxy | c-Met Kinase | Moderate |
The structure-activity relationship of benzoxazole derivatives suggests that both electron-withdrawing and electron-donating groups can enhance biological effects, depending on their position. researchgate.net For example, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring resulted in a significant increase in antifungal activity.
Role of the Pyridine (B92270) Moiety and its Substitution Patterns
The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and engage in pi-stacking interactions, which can significantly influence a compound's binding affinity to biological targets. mdpi.com In this compound derivatives, the pyridine moiety is crucial for establishing key interactions with target enzymes.
SAR studies on related aminopyridine derivatives have shown that the substitution pattern on the pyridine ring can dramatically affect biological activity. For example, in the context of c-Met kinase inhibitors, substitutions at the 3- and 5-positions of the pyridine ring have been extensively investigated. nih.gov The introduction of small alkyl or halo substituents can modulate the electronic properties and steric profile of the molecule, leading to improved potency and selectivity.
The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, and its position relative to the amine linker is critical for proper orientation within the binding site of a target protein. Modifications that alter the basicity of the pyridine nitrogen can impact this interaction and, consequently, the biological activity.
The following table illustrates the effect of pyridine substitutions in a series of aminopyridine-based inhibitors.
| Compound | Pyridine Substituent | Biological Target | Activity |
| Analog 5 | 3-Fluoro | c-Met Kinase | High |
| Analog 6 | 5-Methyl | c-Met Kinase | High |
| Analog 7 | 3,5-Dichloro | c-Met Kinase | Reduced |
| Analog 8 | 4-Methoxy | c-Met Kinase | Inactive |
These findings underscore the importance of the pyridine moiety's substitution pattern in fine-tuning the biological activity of this compound analogues.
Elucidation of Key Pharmacophoric Features for Modulating Biological Activity
A pharmacophore model for this compound derivatives highlights several key features essential for their biological activity. These features are derived from the collective SAR data of this and closely related series of compounds.
The essential pharmacophoric elements include:
A hydrogen bond donor: The amine linker between the pyridine and benzoxazole rings serves as a crucial hydrogen bond donor.
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. nih.gov
An aromatic/hydrophobic region: The benzoxazole ring system provides a necessary hydrophobic surface for van der Waals interactions within the target's binding pocket.
Substituent acceptor/donor sites: Specific positions on both the benzoxazole and pyridine rings can be substituted with hydrogen bond donors or acceptors to enhance binding affinity and selectivity.
For instance, in c-Met kinase inhibitors with a similar scaffold, the aminopyridine moiety is known to form a bidentate hydrogen bond with the hinge region of the kinase. nih.gov The benzoxazole portion then occupies a hydrophobic pocket, and substituents on this ring can form additional interactions.
A generalized pharmacophore model would feature a hydrogen bond donor-acceptor pair on the pyridin-2-amine portion, a planar aromatic region from the benzoxazole, and specific vectors for substituent modifications to probe for additional interactions.
Conformational Flexibility and its Influence on SAR
The conformational flexibility of this compound derivatives plays a significant role in their ability to adopt the optimal geometry for binding to a biological target. The rotational freedom around the single bonds connecting the pyridine ring, the amine linker, and the benzoxazole core allows the molecule to exist in various conformations.
The dihedral angle between the pyridine and benzoxazole ring systems is a critical parameter. A planar or near-planar conformation is often favored for optimal stacking interactions within the binding site of a kinase. However, some degree of torsional flexibility might be necessary to accommodate the specific topology of the target protein.
In a related series of pyridine-2,6-dicarboxamides, the planarity of the molecule was found to be influenced by the nature of the substituents, which in turn affects crystal packing and intermolecular interactions. While direct conformational studies on this compound are limited, insights can be drawn from analogous systems where intramolecular hydrogen bonding can restrict conformational freedom and pre-organize the molecule for binding.
The introduction of bulky substituents on either the pyridine or benzoxazole ring can restrict rotation and favor a particular conformation, which may either enhance or diminish biological activity depending on whether the favored conformation is the bioactive one.
Design Principles for Optimized this compound Analogues
Based on the available SAR data for this compound and closely related derivatives, several design principles can be formulated for the development of optimized analogues with enhanced biological activity:
Preservation of the Core Scaffold: The this compound scaffold should be maintained as the core pharmacophore, as it provides the essential hydrogen bonding and hydrophobic features for binding.
Strategic Substitution on the Benzoxazole Ring: The 5- and 6-positions of the benzoxazole ring are key points for modification. Small, lipophilic, or hydrogen-bonding substituents at these positions can be explored to enhance potency and selectivity. For example, introducing a fluorine or methyl group at the 5-position has been shown to be beneficial in related series. nih.gov
Fine-Tuning of the Pyridine Moiety: The electronic and steric properties of the pyridine ring can be modulated through substitution at the 3- and 5-positions. Small electron-withdrawing or -donating groups can be used to optimize the hydrogen-bonding capacity of the pyridine nitrogen.
Modulation of Physicochemical Properties: Substituents can be chosen to improve pharmacokinetic properties such as solubility and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility.
Conformational Constraint: The introduction of substituents that restrict conformational flexibility, such as through intramolecular hydrogen bonding or steric hindrance, can be a viable strategy to lock the molecule in its bioactive conformation, potentially leading to increased potency.
By applying these design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel and improved therapeutic agents.
Applications Beyond Biological Systems
Role as Synthetic Building Blocks for More Complex Heterocyclic Compounds
The N-(Pyridin-2-yl)benzo[d]oxazol-2-amine scaffold is a privileged structure in the realm of synthetic organic chemistry, serving as a versatile precursor for the construction of more elaborate heterocyclic systems. The presence of multiple reactive sites, including the pyridine (B92270) nitrogen, the exocyclic amine, and the benzoxazole (B165842) ring system, allows for a diverse range of chemical transformations.
The benzoxazole moiety itself is a cornerstone in the synthesis of various fused heterocyclic compounds. mdpi.com Similarly, pyridine and its derivatives are fundamental building blocks in the creation of a vast array of complex molecules. youtube.com The combination of these two heterocyclic systems in one molecule, as seen in this compound, offers a rich platform for synthetic diversification. For instance, the exocyclic amine can undergo reactions such as acylation, alkylation, and condensation, leading to the formation of novel derivatives with potentially enhanced properties.
Furthermore, the pyridine ring can be subjected to N-oxidation or quaternization, which can modulate the electronic properties of the entire molecule and provide handles for further functionalization. The benzoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to other heterocyclic structures. Research on related benzoxazole derivatives has demonstrated their utility in domino reactions and multi-component reactions, which are efficient strategies for building molecular complexity. nih.govfrontiersin.org For example, derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been synthesized to create novel compounds. nih.gov A new synthetic route has also been developed for four-substituted imidazoles using 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols, with benzo[d]oxazol-2-yl(aryl(thienyl))methanimines as key intermediates. mdpi.com
The strategic manipulation of these reactive sites enables chemists to append additional rings or functional groups, thereby constructing intricate molecular architectures. This capability is of paramount importance in the development of new materials and functional molecules.
Potential in Materials Science
The photophysical and electronic properties inherent to the this compound structure suggest its significant potential in the field of materials science. The conjugated system formed by the fusion of the pyridine and benzoxazole rings is a key determinant of these properties.
Development of Fluorescent Probes and Exploration of Photophysical Properties
Benzoxazole and benzothiazole (B30560) derivatives are known for their fluorescent properties. uaic.roresearchgate.net The photophysical characteristics of these molecules, such as their absorption and emission spectra, are often sensitive to their local environment. This solvatochromism makes them attractive candidates for use as fluorescent probes to investigate the polarity of microenvironments, for instance, within biological systems or in polymer matrices. researchgate.net
The photophysical properties of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide have been studied, revealing that the positioning of the nitro group influences the compound's absorption and fluorescence. mdpi.com It is plausible that this compound and its derivatives could also exhibit interesting photophysical behaviors. The pyridine nitrogen can act as a site for protonation or metal ion coordination, which would likely lead to significant changes in the fluorescence output, making such compounds potential chemosensors.
| Derivative Class | Key Photophysical Property | Potential Application |
| Benzoxazole Derivatives | Solvatochromic Fluorescence researchgate.net | Fluorescent Probes for Polarity |
| Benzothiazole Derivatives | Tunable Absorption/Emission mdpi.com | Chemosensors |
| Carbazole-Benzoxazole Systems | Strong Emission in Solid State nih.gov | Organic Light-Emitting Diodes |
Utilization in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
The development of efficient and stable materials for organic light-emitting diodes (OLEDs) and photovoltaic cells is a major focus of contemporary materials research. Heterocyclic compounds play a crucial role in this area. For instance, materials based on carbazole, benzoxazole, and triphenylamine (B166846) have been successfully employed in OLEDs. gg-oled.comnih.gov The high thermal stability and charge-transporting capabilities of these aromatic systems are key to their performance.
Given that this compound incorporates both electron-deficient (pyridine) and electron-rich (benzoxazole-amine) components, it could possess bipolar charge-transport properties, which are highly desirable for OLED applications. This can lead to more efficient recombination of electrons and holes within the emissive layer, thereby enhancing the device's quantum efficiency.
In the context of photovoltaic cells, particularly dye-sensitized solar cells (DSSCs), metal complexes with tailored ligands are of great interest. A study has shown that a copper complex featuring a substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand can be utilized in DSSCs. researchgate.net The ability of the pyridine-benzoxazole scaffold to chelate metal ions suggests that this compound could serve as a ligand for the development of novel photosensitizers or redox mediators in solar cells.
Catalytic Applications (e.g., Ligands in Metal-Catalyzed Organic Reactions)
The field of metal-catalyzed organic reactions has been revolutionized by the design of sophisticated ligands that can fine-tune the reactivity and selectivity of the metal center. Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the strong coordinating ability of the pyridine nitrogen. unive.it
This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the exocyclic amine nitrogen. This bidentate N,N-donor character makes it an attractive candidate for forming stable chelate complexes with a variety of transition metals. Such complexes can be employed as catalysts in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Future Directions and Research Challenges for N Pyridin 2 Yl Benzo D Oxazol 2 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that may utilize harsh reagents or conditions. acs.orgnih.gov The future of synthesizing N-(Pyridin-2-yl)benzo[d]oxazol-2-amine is increasingly geared towards green and sustainable chemistry, which emphasizes efficiency, safety, and environmental responsibility. unibo.it
A significant challenge lies in developing synthetic protocols that are not only high-yielding but also scalable and economically viable. Recent advancements offer a glimpse into this future. For instance, metal-free synthetic conditions are being developed for N-alkylbenzo[d]oxazol-2-amines, which could be adapted for this compound. nih.gov One such approach involves using benzoxazole-2-thiol as a substrate, which undergoes a smooth nucleophilic addition-elimination reaction. nih.gov Other innovative strategies include the use of reusable, heterogeneous catalysts like Ni-based metal-organic frameworks (MOFs) or poly (ethylene glycol)-bound sulfonic acid (PEG-SO3H), which simplify purification and reduce waste. researchgate.netresearchgate.net The application of microwave-assisted synthesis and "on-water" reactions, which can shorten reaction times and reduce the use of volatile organic solvents, also represents a promising avenue for sustainable production. nih.gov
| Approach | Key Features | Advantages | References |
|---|---|---|---|
| Traditional Condensation | Reaction of o-aminophenols with carboxylic acids or aldehydes. | Well-established methods. | researchgate.net |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Metal-free, wide substrate scope. | acs.orgnih.govresearchgate.net |
| Heterogeneous Catalysis (e.g., MOFs, PEG-SO3H) | Use of solid, reusable catalysts. | Catalyst recovery, reduced waste, economic. | researchgate.netresearchgate.net |
| Green Chemistry Methods (e.g., "On-Water") | Using water as a solvent, often catalyst-free. | Environmentally benign, simple workup. | nih.gov |
| Metal-Free Amination | Avoids use of toxic or expensive metal catalysts. | Scalable, suitable for N-alkyl derivatives. | nih.gov |
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the properties and biological activities of molecules, thereby guiding synthetic efforts. For this compound, advanced computational models are crucial for lead optimization.
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this regard. By analyzing a series of related benzoxazole derivatives, 3D-QSAR models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built. nih.govtandfonline.comrsc.org These models help to identify the key structural features—steric, electrostatic, and hydrophobic—that are critical for biological activity. nih.govrsc.org
Molecular docking simulations are used to predict the binding orientation and affinity of the compound within the active site of a target protein. researchgate.netnih.gov For instance, docking studies on benzoxazole derivatives have identified key amino acid residues (e.g., Leu35, Val43, Lys63) that stabilize the inhibitor-receptor complex, often through hydrogen bonds and electrostatic interactions. nih.govrsc.org Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction over time, assessing the stability of the complex. nih.govrsc.org These computational insights are vital for rationally designing new analogs of this compound with improved potency and selectivity. researchgate.net
| Computational Method | Purpose | Expected Outcome for this compound | References |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D structural properties to biological activity. | Identify key functional groups for potency; guide structural modifications. | nih.govtandfonline.comrsc.org |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Elucidate binding interactions; screen for potential new targets. | researchgate.netnih.govmdpi.com |
| Molecular Dynamics (MD) | Simulate the movement and interaction of the ligand-protein complex. | Assess binding stability and conformational changes. | nih.govrsc.org |
| ADME Modeling | Predict Absorption, Distribution, Metabolism, and Excretion properties. | Evaluate drug-likeness and optimize pharmacokinetic profile. | researchgate.net |
| DFT Calculations | Analyze electronic structure and reactivity. | Understand molecular properties like hyperpolarizability and electron transfer. | researchgate.net |
Identification of New Biological Targets and Elucidation of Undiscovered Pathways
While the broader benzoxazole class is known to interact with a multitude of targets implicated in cancer, inflammation, and microbial infections, the specific targets for this compound are not fully elucidated. nih.govnih.gov A significant research challenge is to move beyond general screening and identify its precise molecular targets and mechanisms of action.
High-throughput screening has identified a structurally related compound, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, as a potent inhibitor of G-protein-coupled receptor kinase-2 (GRK-2) and -5. nih.gov These kinases are emerging therapeutic targets for cardiovascular diseases like heart failure. nih.gov This finding strongly suggests that GRK-2 and GRK-5 could be primary targets for this compound as well, a hypothesis that warrants direct experimental validation.
Future research should employ modern chemical biology techniques, such as proteomic analysis, to identify binding partners and unravel the signaling pathways modulated by the compound. nih.gov Given that benzoxazoles are considered structural isosteres of naturally occurring nucleic bases, their potential interference with DNA or RNA-related processes is another area ripe for investigation. researchgate.net Discovering novel targets will not only clarify the compound's therapeutic potential but could also reveal new biological pathways relevant to disease.
Development of Targeted Delivery Strategies in Academic Models
A major challenge in translating a promising chemical compound into a therapeutic agent is ensuring it reaches its intended target in the body effectively and with minimal off-target effects. For this compound, which may have poor aqueous solubility or other suboptimal pharmacokinetic properties, the development of targeted delivery systems is a critical future direction.
In academic research, several strategies can be explored. One approach is the encapsulation of the compound into nanocarriers such as liposomes or polymeric nanoparticles. This can improve solubility, protect the drug from premature degradation, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
A more advanced strategy involves active targeting, where the nanocarrier is decorated with ligands (e.g., antibodies, peptides, or aptamers) that specifically bind to receptors overexpressed on the surface of target cells. This approach could significantly enhance the therapeutic efficacy while reducing systemic toxicity. Conjugating the drug directly to a targeting moiety is another viable path. These strategies, while still in the academic and preclinical stages of development for most benzoxazoles, represent the logical next step in refining the therapeutic profile of this compound.
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled release; high stability and loading capacity. |
| Drug Conjugates | Covalent attachment of the drug to a targeting ligand (e.g., antibody). | High specificity for target cells; reduced off-target effects. |
| Micelles | Self-assembling core-shell structures in aqueous solution. | Improves solubility of poorly soluble drugs; small size for tissue penetration. |
Fostering Multidisciplinary Research Collaborations for Comprehensive Characterization
The journey of a compound from a laboratory curiosity to a potential therapeutic candidate is complex and requires a convergence of expertise from diverse scientific fields. The comprehensive characterization of this compound is not achievable by a single research group; it necessitates robust multidisciplinary collaborations.
This collaborative framework should integrate:
Synthetic Organic Chemists: To devise and optimize novel, sustainable synthetic routes and to generate a library of analogs for structure-activity relationship studies. acs.orgnih.gov
Computational Chemists: To perform predictive modeling, QSAR, and docking studies to guide the design of more potent and selective molecules and to help elucidate binding modes. nih.govrsc.org
Medicinal Chemists: To bridge the gap between synthesis and biology, interpreting biological data to inform the next cycle of molecular design and optimization. researchgate.netnih.gov
Pharmacologists and Molecular Biologists: To conduct in vitro and in vivo assays, identify biological targets, elucidate mechanisms of action, and evaluate the compound's efficacy and pharmacokinetic profile in relevant disease models. nih.govnih.gov
Fostering such collaborations is a challenge that requires shared goals, open communication, and integrated funding mechanisms. However, this synergistic approach is the most effective path to fully unlock the therapeutic potential of this compound and translate fundamental chemical discoveries into tangible biomedical innovations.
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately calculate thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol error) .
- Tautomeric analysis : Quantum chemical studies reveal six competitive isomers for analogous N-(pyridin-2-yl)thiazol-2-amine, with energy differences <4 kcal/mol. Thiazole-pyridine hydrogen competition leads to divalent N(I) character in some tautomers .
Methodological Insight : Solvent effects (e.g., polarizable continuum models) improve accuracy in predicting protonation energies and electron distribution .
How does structural modification influence biological activity (e.g., kinase inhibition)?
Q. Advanced Research Focus
- VEGFR2 inhibition : Introducing sulfonyl or methoxy groups (e.g., N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-phenyloxazol-2-amine) enhances binding affinity (IC₅₀ = 22 nM) by interacting with the kinase domain’s hydrophobic pocket .
- Antioxidant activity : Alkylation of triazole derivatives increases radical scavenging, as shown in DPPH assays .
Data Contradiction : Substituting the pyridinyl group with bulkier moieties (e.g., 4-nitrophenyl) reduces cellular activity despite strong enzymatic inhibition, suggesting poor membrane permeability .
How can researchers resolve contradictions in reported synthetic yields?
Advanced Research Focus
Discrepancies in yields (e.g., 45% vs. 74% for similar derivatives) arise from:
- Catalyst selection : HBTU/DIEA coupling agents improve amidation efficiency compared to EDCI .
- Purification challenges : Bromo/nitro substituents increase polarity, complicating silica gel chromatography; alternative methods like HPLC may be required .
Case Study : Optimizing equivalents of NCS in sulfilimine synthesis increases yield from 70% to >90% by minimizing side reactions .
What are the implications of tautomerism on reactivity and spectroscopic data?
Q. Advanced Research Focus
- Dynamic tautomerism : In N-(pyridin-2-yl)thiazol-2-amine, proton migration between pyridine and thiazole nitrogens creates multiple tautomers, detectable via variable-temperature NMR .
- Electronic effects : Tautomers with divalent N(I) exhibit distinct nucleophilicities, influencing regioselectivity in subsequent reactions (e.g., alkylation or acylation) .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
